

Application Note: Analysis of Turpentine Composition by Capillary Gas Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Turpentine*

Cat. No.: *B1165885*

[Get Quote](#)

Introduction

Turpentine, an oleoresin obtained from various species of pine trees, is a complex mixture of volatile terpenes. Its chemical composition is crucial as it is widely utilized as a solvent, in chemical synthesis for fragrances and flavors, and in the pharmaceutical industry.^[1] Capillary gas chromatography (GC) is the most effective and widely used technique for the qualitative and quantitative analysis of **turpentine**'s components due to their volatile nature. This application note provides a detailed protocol for the analysis of **turpentine** composition using capillary GC with Flame Ionization Detection (FID).

Principle

This method employs a high-resolution capillary column to separate the individual terpene components of a **turpentine** sample. The sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (carrier gas) through the column. The separation is based on the differential partitioning of the components between the mobile phase (carrier gas) and the stationary phase coated on the inside of the capillary column. A temperature program is utilized to ensure the efficient elution of compounds with a wide range of boiling points.^[2] The separated components are then detected by a Flame Ionization Detector (FID), and the resulting chromatogram is used to identify and quantify the components. Quantification can be performed using either the area percent method or the internal standard method for higher precision.^[3]

Data Presentation

The composition of **turpentine** can vary significantly depending on the pine species and the extraction method (e.g., gum, wood, or sulfate **turpentine**). The following table summarizes the typical composition of **turpentine** from different sources, as determined by capillary gas chromatography.

Compound	Gum Turpentine (<i>Pinus brutia</i>) (%) ^[4]	Gum Turpentine (<i>Pinus sylvestris</i>) (%) ^[5]
α-Pinene	49.12 - 73.34	34.99 - 43.60
β-Pinene	18.59 - 19.12	15.29 - 29.40
Δ ³ -Carene	14.58 - 15.33	6.54 - 9.68
Camphene	Not Reported	Present
Limonene	Present	1.71 - 2.07
β-Caryophyllene	1.73 - 2.8	Present
α-Humulene	1.67 - 1.71	Not Reported
p-Cymene	Present	Present

Experimental Protocols

This section provides a detailed methodology for the analysis of **turpentine** composition by capillary GC-FID.

1. Materials and Reagents

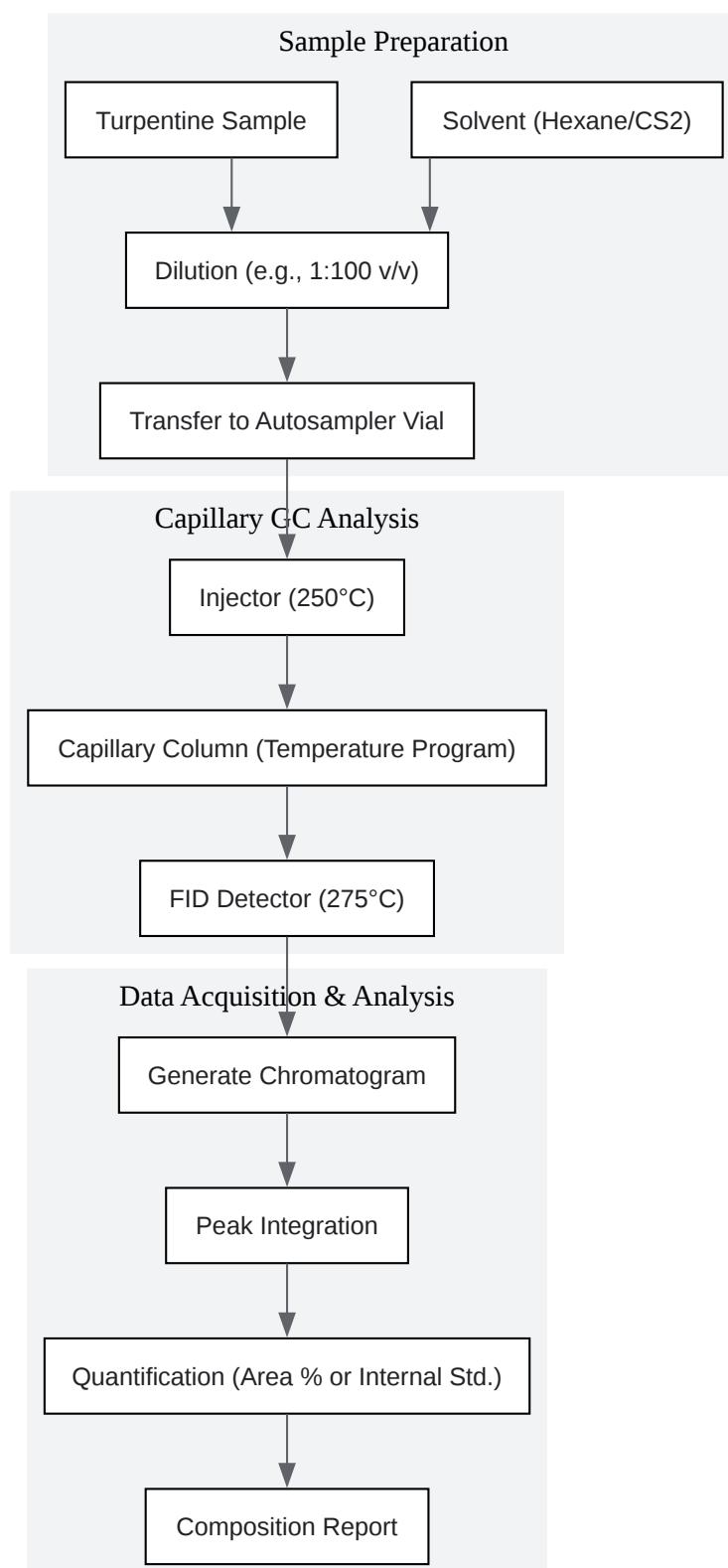
- Solvent: Hexane or Carbon Disulfide (CS₂), GC grade^{[1][6]}
- Standards: High-purity reference standards of α-pinene, β-pinene, camphene, limonene, Δ³-carene, and other relevant terpenes.
- Internal Standard (optional): n-Decane or 2-phenoxyethanol, purity >99%^{[7][8]}
- Sample: **Turpentine** oil

- Equipment:
 - Gas Chromatograph with a capillary split/splitless injector and Flame Ionization Detector (FID)
 - Capillary Column: A non-polar column such as a 5% phenyl polydimethylsiloxane (e.g., DB-5 or equivalent) or a polyethylene glycol (e.g., DB-Wax) column is suitable. A typical dimension is 30 m x 0.32 mm ID, 0.25 µm film thickness.[1][8]
 - Microsyringe (10 µL)
 - Autosampler vials (2 mL) with caps
 - Volumetric flasks

2. Sample and Standard Preparation

- Sample Preparation:
 - Accurately weigh approximately 100 mg of the **turpentine** sample into a 10 mL volumetric flask.
 - If using an internal standard, add a known amount of the internal standard (e.g., n-decane) to the flask.
 - Dilute to the mark with hexane or CS₂.[6]
 - Mix thoroughly.
 - Transfer an aliquot to a 2 mL autosampler vial for analysis.
- Standard Preparation (for internal standard method):
 - Prepare a stock solution containing known concentrations of the individual terpene standards and the internal standard in hexane or CS₂.
 - Prepare a series of working standards by diluting the stock solution to different concentrations covering the expected range of the analytes in the sample.[1]

3. GC-FID Operating Conditions


Parameter	Recommended Setting
Injector	
Type	Split/Splitless
Temperature	225-250 °C[1]
Injection Volume	1 µL
Split Ratio	50:1 to 100:1 (can be optimized)
Oven Temperature Program	
Initial Temperature	50 °C, hold for 2 minutes
Ramp Rate	8 °C/minute[1]
Final Temperature	250 °C, hold for 5 minutes[1]
Carrier Gas	
Gas	Helium or Nitrogen
Flow Rate	1-2 mL/minute
Detector	
Type	Flame Ionization Detector (FID)
Temperature	250-300 °C[1]
Hydrogen Flow	30-40 mL/minute
Air Flow	300-400 mL/minute
Makeup Gas (N ₂)	25-30 mL/minute

4. Data Analysis and Calculation

- Identification: Identify the components in the sample chromatogram by comparing their retention times with those of the reference standards.

- Quantification:
 - Area Percent Method: Calculate the percentage of each component by dividing its peak area by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplying by 100. This method assumes that all components have the same response factor in the FID.[3]
 - Internal Standard Method:
 - Generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the working standards.
 - Calculate the concentration of each analyte in the sample using the calibration curve and the peak area ratio obtained from the sample chromatogram.

Mandatory Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdc.gov [cdc.gov]
- 2. agilent.com [agilent.com]
- 3. assets.noviams.com [assets.noviams.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. kelid1.ir [kelid1.ir]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Analysis of Turpentine Composition by Capillary Gas Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1165885#capillary-gas-chromatography-for-turpentine-composition-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com